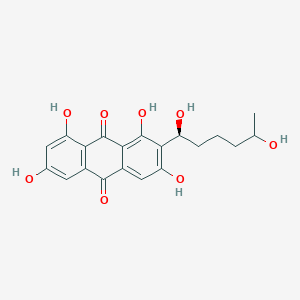

5'-Hydroxyaverantin

Descripción

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

134664-54-3 |

|---|---|

Fórmula molecular |

C20H20O8 |

Peso molecular |

388.4 g/mol |

Nombre IUPAC |

2-[(1S)-1,5-dihydroxyhexyl]-1,3,6,8-tetrahydroxyanthracene-9,10-dione |

InChI |

InChI=1S/C20H20O8/c1-8(21)3-2-4-12(23)17-14(25)7-11-16(20(17)28)19(27)15-10(18(11)26)5-9(22)6-13(15)24/h5-8,12,21-25,28H,2-4H2,1H3/t8?,12-/m0/s1 |

Clave InChI |

GGNDESPZSKTNHV-MYIOLCAUSA-N |

SMILES isomérico |

CC(CCC[C@@H](C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)O)O)O)O |

SMILES canónico |

CC(CCCC(C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)O)O)O)O |

Origen del producto |

United States |

Foundational & Exploratory

5'-Hydroxyaverantin chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Hydroxyaverantin (HAVN) is a polyketide metabolite that serves as a critical intermediate in the biosynthetic pathway of aflatoxins, a group of mycotoxins produced by several species of Aspergillus fungi, notably Aspergillus flavus and Aspergillus parasiticus. The presence of aflatoxins in food and feed is a significant concern for public health due to their potent carcinogenic, teratogenic, and mutagenic effects. Understanding the chemical properties and biosynthetic pathway of their precursors, such as this compound, is essential for developing strategies to control aflatoxin contamination and for potential applications in drug discovery and development. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological significance of this compound.

Chemical Structure and Properties

This compound is a complex anthraquinone derivative. Its structure is characterized by a tetrahydroxyanthraquinone core substituted with a 1,5-dihydroxyhexyl side chain.

Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | 2-[(1S,5R)-1,5-dihydroxyhexyl]-1,3,6,8-tetrahydroxyanthracene-9,10-dione | [PubChem][1] |

| CAS Number | 151120-47-7 | [PubChem][1] |

| Molecular Formula | C₂₀H₂₀O₈ | [PubChem][1] |

| Molecular Weight | 388.4 g/mol | [PubChem][1] |

| Computed XLogP3 | 2.5 | [PubChem][1] |

| Hydrogen Bond Donor Count | 7 | [PubChem][1] |

| Hydrogen Bond Acceptor Count | 8 | [PubChem][1] |

| Rotatable Bond Count | 6 | [PubChem][1] |

| Exact Mass | 388.11581759 Da | [PubChem][1] |

| Monoisotopic Mass | 388.11581759 Da | [PubChem][1] |

Biological Significance and Signaling Pathways

This compound plays a pivotal role as an intermediate in the biosynthesis of aflatoxins. The pathway is a complex series of enzymatic reactions that convert acetate units into these toxic secondary metabolites.

The formation of this compound from its precursor, averantin (AVN), is a key hydroxylation step catalyzed by a cytochrome P-450 monooxygenase known as averantin hydroxylase. This enzyme requires NADPH as a cofactor to introduce a hydroxyl group at the 5' position of the hexyl side chain of averantin. Subsequently, this compound is converted to averufin (AVF) in the next step of the pathway.

The currently accepted biosynthetic pathway is as follows: Norsolorinic acid → Averantin → This compound → Averufin → Versiconal hemiacetal acetate → Versicolorin B → Versicolorin A → Sterigmatocystin → O-Methylsterigmatocystin → Aflatoxin B₁[2]

dot

Caption: Aflatoxin biosynthesis pathway highlighting this compound.

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound can be achieved from fungal cultures, such as Emericella heterothallica, which is known to produce this metabolite[2]. A general workflow for the isolation and purification of aflatoxin precursors is outlined below.

dot

Caption: General workflow for the isolation and purification of this compound.

Methodology:

-

Fungal Culture and Mycelia Harvest: Emericella heterothallica or a suitable mutant strain of Aspergillus parasiticus is cultured in a suitable broth medium. The mycelia are harvested by filtration.

-

Extraction: The harvested mycelia are extracted with an organic solvent such as acetone or chloroform to obtain a crude extract containing a mixture of metabolites.

-

Dry-Column Chromatography: The crude extract is subjected to dry-column chromatography on silica gel. Elution with a suitable solvent system allows for the separation of different components based on their polarity.

-

Fraction Collection and Monitoring: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified using preparative HPLC to obtain the pure compound.

-

Structural Elucidation: The identity and purity of the isolated this compound are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Enzymatic Assay for Averantin to this compound Conversion

The enzymatic conversion of averantin to this compound can be studied using cell-free extracts from Aspergillus parasiticus.

Methodology:

-

Preparation of Cell-Free Extracts:

-

Culture Aspergillus parasiticus and harvest the mycelia.

-

Prepare microsomal and cytosol fractions from the mycelia through differential centrifugation.

-

-

Enzyme Assay:

-

The reaction mixture contains the microsomal fraction (as the enzyme source), averantin (substrate), and NADPH (cofactor) in a suitable buffer.

-

The reaction is incubated at an optimal temperature for a specific duration.

-

The reaction is terminated, and the products are extracted with an organic solvent.

-

-

Product Analysis:

-

The extracted products are analyzed by HPLC or TLC to detect the formation of this compound.

-

The identity of the product can be confirmed by co-chromatography with an authentic standard and by spectroscopic analysis.

-

Conclusion

This compound is a key intermediate in the biosynthesis of aflatoxins, and its study provides valuable insights into the complex enzymatic machinery involved in the production of these mycotoxins. A thorough understanding of its chemical properties and the factors regulating its formation is crucial for developing effective strategies to mitigate aflatoxin contamination in agriculture and the food industry. Furthermore, the unique chemical scaffold of this compound may present opportunities for the discovery of novel bioactive compounds with potential therapeutic applications. The experimental protocols outlined in this guide provide a framework for researchers to isolate, identify, and characterize this important fungal metabolite.

References

An In-depth Technical Guide to the Isolation and Identification of 5'-Hydroxyaverantin from Fungi

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for the isolation and identification of 5'-Hydroxyaverantin, a polyketide secondary metabolite produced by various fungi, notably Aspergillus species. As an intermediate in the biosynthetic pathway of aflatoxins, understanding its characteristics is crucial for research in mycotoxicology, natural product chemistry, and drug discovery. This document outlines detailed protocols for fungal culture, extraction, and purification of this compound. Furthermore, it details the analytical techniques for its unequivocal identification, including chromatographic and spectroscopic methods. All quantitative data is summarized for clarity, and key experimental workflows and biosynthetic pathways are visualized using diagrams.

Introduction

This compound is a naturally occurring anthraquinone derivative that plays a significant role as a precursor in the biosynthesis of aflatoxins, a group of mycotoxins with potent carcinogenic and hepatotoxic effects.[1][2] Produced by filamentous fungi such as Aspergillus parasiticus and Aspergillus versicolor, this compound is of significant interest to researchers studying fungal secondary metabolism and the development of strategies to control aflatoxin contamination in food and feed.[3][4] Beyond its role as a biosynthetic intermediate, the unique chemical structure of this compound makes it a potential candidate for drug discovery and development, warranting in-depth investigation of its biological activities.

This guide serves as a technical resource for professionals engaged in the isolation, characterization, and utilization of fungal secondary metabolites. It provides a consolidation of established methods and data to facilitate reproducible and efficient workflows.

Fungal Sources and Culture Conditions

The production of this compound is closely associated with fungal species known for aflatoxin biosynthesis.

Fungal Strains

Aspergillus parasiticus is a well-documented producer of this compound.[3][4] Specifically, mutant strains blocked in the downstream steps of the aflatoxin pathway can be utilized to accumulate this intermediate. For instance, disruption of the adhA gene in A. parasiticus has been shown to result in the accumulation of this compound.[4] Aspergillus versicolor is another known producer of averantin-related compounds and can be a viable source.[5]

Culture Media and Conditions for Optimal Production

To maximize the yield of this compound, optimization of culture conditions is essential.

Table 1: Recommended Culture Conditions for this compound Production

| Parameter | Recommended Condition | Notes |

| Culture Medium | Potato Dextrose Agar (PDA) or Yeast Extract Sucrose (YES) broth | Solid media like PDA are suitable for initial culture and metabolite extraction for screening.[4] Liquid cultures in YES broth are preferred for larger-scale production. |

| Incubation Temperature | 25-30°C | Optimal temperature for mycelial growth and secondary metabolite production in Aspergillus species.[6] |

| Incubation Time | 3-7 days | Metabolite production typically initiates after the primary growth phase. Time-course studies are recommended to determine the peak production period for the specific strain.[4] |

| Agitation | Static or orbital shaking (150 rpm) for liquid cultures | Shaking improves aeration and nutrient distribution, which can enhance metabolite yield.[4] |

| pH | 5.0 - 6.0 | The initial pH of the medium should be adjusted to this range for optimal fungal growth.[6] |

Isolation and Purification of this compound

The isolation and purification of this compound from fungal cultures involves a multi-step process encompassing extraction and chromatography.

Experimental Workflow for Isolation and Purification

Detailed Experimental Protocols

-

Inoculum Preparation: Prepare a spore suspension of the selected Aspergillus strain in sterile water containing 0.05% Tween 80 from a mature culture grown on PDA. Adjust the spore concentration to approximately 1 x 10^6 spores/mL.

-

Liquid Culture: Inoculate 100 mL of YES broth in 250 mL Erlenmeyer flasks with 1 mL of the spore suspension.

-

Incubation: Incubate the flasks at 28°C for 5-7 days under static or shaking (150 rpm) conditions.

-

Harvesting: Separate the mycelia from the culture broth by filtration through cheesecloth or a similar filter.

-

Mycelial Extraction: Extract the mycelia with acetone or a mixture of acetone and chloroform (e.g., 4:1, v/v) at room temperature with agitation for 2 hours.[4]

-

Filtrate Extraction: Extract the culture filtrate with an equal volume of a non-polar solvent like ethyl acetate.

-

Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Thin Layer Chromatography (TLC):

-

Stationary Phase: Silica gel 60 F254 plates.

-

Mobile Phase: A solvent system of toluene-ethyl acetate-acetic acid (50:30:4, v/v/v) is effective for separating averantin and its derivatives.[4]

-

Visualization: Observe the separated compounds under UV light (254 nm and 365 nm). This compound will appear as a distinct spot.

-

-

Column Chromatography (CC):

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient elution system starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) can be employed. The fractions are collected and analyzed by TLC to identify those containing this compound.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

For final purification to high purity, preparative HPLC is recommended.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of methanol or acetonitrile in water is a common mobile phase. The specific gradient should be optimized based on analytical HPLC results.

-

Detection: UV detection at a wavelength where this compound shows maximum absorbance.

-

Identification and Characterization

The unequivocal identification of this compound relies on a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

Analytical HPLC is used for purity assessment and quantification.

Table 2: Typical HPLC Parameters for this compound Analysis

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient elution with acetonitrile and water (containing 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Diode Array Detector (DAD) at the absorbance maximum of this compound |

| Injection Volume | 10-20 µL |

Spectroscopic Analysis

NMR spectroscopy is essential for the structural elucidation of this compound.

Table 3: Predicted ¹H and ¹³C NMR Data for this compound

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Data to be populated from specific literature sources | e.g., Aromatic protons, aliphatic protons | e.g., Carbonyl carbons, aromatic carbons, aliphatic carbons |

Note: Actual chemical shifts may vary depending on the solvent and instrument used.

High-resolution mass spectrometry (HRMS) provides the accurate mass and elemental composition of the molecule. Tandem mass spectrometry (MS/MS) reveals its fragmentation pattern, which is crucial for structural confirmation.

Table 4: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₂₀H₂₀O₈ |

| Monoisotopic Mass | 388.1158 g/mol |

| Major MS/MS Fragments (m/z) | To be populated from specific literature sources |

Biosynthetic Pathway of this compound

This compound is a key intermediate in the aflatoxin biosynthetic pathway, which is encoded by a gene cluster in Aspergillus species.

The biosynthesis begins with the polyketide synthase product, which is converted to norsolorinic acid. The enzyme norsolorinic acid reductase, encoded by the nor-1 gene, catalyzes the conversion of norsolorinic acid to averantin.[1] Subsequently, the monooxygenase encoded by the avnA gene hydroxylates averantin to form this compound.[2] The pathway continues with the conversion of this compound to averufin, a reaction catalyzed by a dehydrogenase encoded by the adhA gene.[4] From averufin, a series of enzymatic steps lead to the formation of various aflatoxins.

Conclusion

This technical guide provides a detailed framework for the successful isolation and identification of this compound from fungal sources. The protocols and data presented herein are intended to serve as a valuable resource for researchers in natural product chemistry, mycotoxicology, and drug development. Adherence to these methodologies will enable the efficient procurement of pure this compound for further biological evaluation and application. The provided diagrams offer a clear visual representation of the experimental workflow and the compound's biosynthetic context, aiding in the planning and execution of research in this area.

References

- 1. researchwithrutgers.com [researchwithrutgers.com]

- 2. Separation and Purification of Aflatoxins by Centrifugal Partition Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. adhA in Aspergillus parasiticus Is Involved in Conversion of 5′-Hydroxyaverantin to Averufin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Optimal Culture Conditions for Mycelial Growth and Exo-polymer Production of Ganoderma applanatum - PMC [pmc.ncbi.nlm.nih.gov]

5'-Hydroxyaverantin: A Technical Guide on its Natural Occurrence and Analysis in Agricultural Commodities

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5'-Hydroxyaverantin, a key intermediate in the biosynthetic pathway of aflatoxins, which are potent mycotoxins of significant concern in agriculture and food safety. While this compound is a crucial component in the formation of aflatoxins, current scientific literature indicates a lack of evidence for its accumulation in significant, quantifiable amounts in agricultural commodities. This guide will delve into the biosynthetic pathway, outlining the position of this compound, and present a generalized experimental protocol for the detection of such fungal metabolites. Due to the absence of reported quantitative data on its natural occurrence, this guide will focus on its biochemical context and the analytical methods that could be adapted for its study.

Introduction to Mycotoxins and the Aflatoxin Biosynthetic Pathway

Mycotoxins are secondary metabolites produced by various fungi, including species of Aspergillus, Penicillium, and Fusarium, that can contaminate a wide range of agricultural products.[1] These toxins pose a significant threat to human and animal health upon consumption of contaminated food and feed. Among the most studied mycotoxins are aflatoxins, produced primarily by Aspergillus flavus and Aspergillus parasiticus.[2] Aflatoxins are classified as Group 1 carcinogens by the International Agency for Research on Cancer (IARC) and are known for their hepatotoxic, immunotoxic, and mutagenic effects.

The biosynthesis of aflatoxins is a complex, multi-step enzymatic process involving a cluster of at least 24 identified structural genes.[2] The pathway originates from acetate and proceeds through a series of colored polyketide intermediates, including anthraquinones. Understanding this pathway is critical for developing strategies to mitigate aflatoxin contamination in crops.

The Role of this compound in Aflatoxin Biosynthesis

This compound (HAVN) is a pivotal, yet transient, intermediate in the aflatoxin biosynthetic pathway. It is formed from its precursor, averantin (AVN), and is subsequently converted to averufin (AVF). The currently accepted sequence of key intermediates in the early stages of the aflatoxin B1 biosynthetic pathway is as follows: Norsolorinic acid → Averantin → this compound → Averufin → Versiconal hemiacetal acetate → Versicolorin B → Versicolorin A → Sterigmatocystin → O-methylsterigmatocystin → Aflatoxin B1.[2]

The conversion of averantin to this compound is a critical hydroxylation step. While essential for the progression of the biosynthetic cascade, this compound does not appear to accumulate to significant levels in fungal cultures or contaminated agricultural commodities. This is likely due to its rapid conversion to subsequent intermediates in the pathway.

Biosynthetic Pathway of Aflatoxin B1

A simplified diagram of the Aflatoxin B1 biosynthetic pathway highlighting this compound.

Natural Occurrence of this compound in Agricultural Commodities

A comprehensive review of the scientific literature reveals a lack of quantitative data on the natural occurrence of this compound in agricultural commodities. While its precursors and subsequent products in the aflatoxin pathway are well-documented contaminants of crops such as maize, peanuts, cottonseed, and tree nuts, this compound itself is not typically reported in mycotoxin surveys. This absence of data strongly suggests that it is a short-lived intermediate that is efficiently converted to averufin and does not accumulate to detectable levels under natural conditions.

Therefore, no summary table of quantitative data for this compound can be provided at this time. Researchers interested in studying this compound would likely need to utilize specialized analytical techniques with very low detection limits and focus on laboratory cultures of aflatoxin-producing fungi rather than field-contaminated crops.

Experimental Protocols for the Analysis of Fungal Metabolites

While specific protocols for this compound are not available, the general methodologies used for the analysis of other mycotoxins and fungal secondary metabolites can be adapted. The following outlines a typical experimental workflow for the extraction, detection, and quantification of a target analyte like this compound from a complex matrix.

General Experimental Workflow

A generalized workflow for the analysis of mycotoxins in agricultural commodities.

Detailed Methodologies

4.2.1. Sample Preparation and Extraction

-

Homogenization: A representative sample of the agricultural commodity is finely ground to ensure homogeneity.

-

Extraction: A known weight of the homogenized sample is extracted with a suitable solvent system. A common choice for multi-mycotoxin analysis is a mixture of acetonitrile and water (e.g., 80:20, v/v) with a small amount of formic acid to improve the extraction efficiency of acidic compounds. The mixture is typically shaken or blended for a specified period.

-

Centrifugation/Filtration: The extract is centrifuged or filtered to separate the solid matrix from the liquid extract.

4.2.2. Sample Cleanup

To remove interfering co-extracted compounds, a cleanup step is often necessary.

-

Solid-Phase Extraction (SPE): The crude extract is passed through an SPE cartridge containing a sorbent that retains the analyte of interest while allowing interfering compounds to pass through. The analyte is then eluted with a small volume of a stronger solvent.

-

Immunoaffinity Columns (IACs): For mycotoxins for which antibodies are available, IACs provide highly specific cleanup. However, this is not a viable option for this compound due to the lack of commercially available antibodies.

-

Dispersive Solid-Phase Extraction (d-SPE): Often used in "QuEChERS" (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods, this involves adding a sorbent to the extract, vortexing, and then centrifuging to remove the sorbent and interfering compounds.

4.2.3. Instrumental Analysis

-

High-Performance Liquid Chromatography (HPLC): The cleaned-up and concentrated extract is injected into an HPLC system for separation. A C18 reversed-phase column is commonly used for mycotoxin analysis.

-

Detection:

-

Fluorescence Detection (FLD): Many aflatoxins are naturally fluorescent. If this compound possesses fluorescent properties, this could be a sensitive detection method.

-

Diode Array Detector (DAD) or UV-Vis Detector: Can be used for detection if the compound has a suitable chromophore.

-

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for mycotoxin analysis due to its high sensitivity and selectivity.

-

Ionization: Electrospray ionization (ESI) in positive or negative mode would be employed.

-

Mass Analysis: A triple quadrupole mass spectrometer is typically used for targeted analysis. Specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) would need to be determined for this compound to ensure its unambiguous identification and quantification.

-

4.2.4. Quantification

Conclusion

This compound is a scientifically important intermediate in the biosynthesis of aflatoxins. However, based on the current body of scientific literature, it does not naturally occur in quantifiable amounts in agricultural commodities, likely due to its transient nature in the metabolic pathway. For researchers and professionals in drug development interested in studying this compound, the focus should be on its production in controlled fungal cultures and its analysis using highly sensitive techniques such as LC-MS/MS. The development of an analytical standard for this compound would be a critical first step to enable further research into its potential biological activity and significance.

References

5'-Hydroxyaverantin: A Technical Overview of a Key Aflatoxin Biosynthesis Intermediate

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 5'-Hydroxyaverantin, a critical intermediate in the biosynthetic pathway of aflatoxins. Due to the limited availability of direct experimental spectroscopic data for this compound in publicly accessible literature, this document leverages data from its well-characterized precursor, Averantin, to provide a predictive characterization. This guide also details generalized experimental protocols for the isolation and characterization of related fungal polyketides and illustrates the established biosynthetic pathway.

Introduction

This compound is a polyketide anthraquinone that serves as a crucial intermediate in the biosynthesis of aflatoxins, a group of mycotoxins produced by several species of Aspergillus fungi. Aflatoxins are of significant interest to researchers due to their potent carcinogenicity and widespread contamination of food crops. Understanding the structure, properties, and formation of their biosynthetic intermediates is paramount for developing strategies to inhibit their production and mitigate their toxic effects. This compound is formed from its immediate precursor, Averantin, through a hydroxylation reaction catalyzed by a cytochrome P-450 monooxygenase. It is subsequently converted to Averufin in the downstream pathway.

Spectroscopic Data (Predicted for this compound based on Averantin)

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)

Note: The chemical shifts for Averantin are based on published data. The predicted shifts for this compound are estimations based on the introduction of a hydroxyl group at the 5' position and have not been experimentally verified.

| Averantin | This compound (Predicted) | ||

| Position | ¹H Chemical Shift (ppm) | Position | ¹H Chemical Shift (ppm) |

| 1-OH | 12.5 (s) | 1-OH | ~12.5 (s) |

| 3-OH | 12.1 (s) | 3-OH | ~12.1 (s) |

| 4-H | 7.25 (d, J=2.5 Hz) | 4-H | ~7.25 (d, J=2.5 Hz) |

| 5-H | 7.60 (d, J=2.5 Hz) | 5-H | ~7.60 (d, J=2.5 Hz) |

| 6-OH | - | 6-OH | - |

| 7-H | 6.80 (s) | 7-H | ~6.80 (s) |

| 8-OH | - | 8-OH | - |

| 1'-H | 4.8 (t, J=7.5 Hz) | 1'-H | ~4.8 (t, J=7.5 Hz) |

| 2'-H | 1.8 (m) | 2'-H | ~1.8 (m) |

| 3'-H | 1.3 (m) | 3'-H | ~1.3 (m) |

| 4'-H | 1.3 (m) | 4'-H | ~1.5 (m) |

| 5'-H | 1.3 (m) | 5'-H | ~3.4-3.6 (m) |

| 6'-H | 0.85 (t, J=7.0 Hz) | 6'-H | ~1.1 (d, J=6.0 Hz) |

| Position | ¹³C Chemical Shift (ppm) | Position | ¹³C Chemical Shift (ppm) |

| 1 | 189.0 | 1 | ~189.0 |

| 2 | 148.0 | 2 | ~148.0 |

| 3 | 165.0 | 3 | ~165.0 |

| 4 | 108.0 | 4 | ~108.0 |

| 4a | 133.0 | 4a | ~133.0 |

| 5 | 109.0 | 5 | ~109.0 |

| 6 | 162.0 | 6 | ~162.0 |

| 7 | 107.0 | 7 | ~107.0 |

| 8 | 166.0 | 8 | ~166.0 |

| 8a | 110.0 | 8a | ~110.0 |

| 9 | 181.0 | 9 | ~181.0 |

| 9a | 115.0 | 9a | ~115.0 |

| 10 | 191.0 | 10 | ~191.0 |

| 10a | 108.0 | 10a | ~108.0 |

| 1' | 68.0 | 1' | ~68.0 |

| 2' | 36.0 | 2' | ~36.0 |

| 3' | 25.0 | 3' | ~25.0 |

| 4' | 22.0 | 4' | ~38.0 |

| 5' | 31.0 | 5' | ~67.0 |

| 6' | 14.0 | 6' | ~23.0 |

Table 2: Mass Spectrometry, UV-Vis, and IR Data for Averantin

Note: The data for this compound is predicted based on the known data for Averantin.

| Technique | Averantin Data | This compound (Predicted Data) |

| High-Resolution Mass Spectrometry (HRMS) | [M+H]⁺ m/z 373.1287 (for C₂₀H₂₀O₇) | [M+H]⁺ m/z 389.1236 (for C₂₀H₂₀O₈) |

| UV-Vis (in Ethanol) λmax (nm) | 222, 262, 298, 315, 453 | Similar to Averantin, with potential minor shifts. |

| Infrared (IR) νmax (cm⁻¹) | ~3400 (O-H), ~1600 (aromatic C=C), ~1625 (chelated C=O) | Similar to Averantin, with a potentially broader O-H stretch due to the additional hydroxyl group. |

Experimental Protocols

The following are generalized protocols for the isolation and characterization of fungal polyketides like Averantin and its derivatives. These methods would be applicable for the targeted isolation of this compound from a suitable fungal strain.

Fungal Culture and Extraction

-

Culture: Cultivate a high-yielding strain of Aspergillus parasiticus (or a genetically modified strain that accumulates intermediates) in a suitable liquid medium (e.g., yeast extract-sucrose medium) under stationary conditions in the dark at 28-30°C for 7-10 days.

-

Extraction: After incubation, separate the mycelia from the culture broth by filtration. Lyophilize the mycelia. Extract the dried mycelia with a polar solvent such as acetone or chloroform-methanol (2:1, v/v) using a Soxhlet apparatus or by repeated maceration.

-

Concentration: Evaporate the solvent from the combined extracts under reduced pressure to obtain a crude extract.

Chromatographic Purification

-

Column Chromatography: Subject the crude extract to column chromatography on silica gel. Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and/or methanol.

-

Fraction Collection and Analysis: Collect fractions and monitor the separation by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform-methanol, 95:5, v/v). Visualize the spots under UV light (254 nm and 365 nm) and/or by staining with a suitable reagent (e.g., ceric sulfate).

-

Further Purification: Combine fractions containing the target compound (identified by comparison with a standard, if available, or by subsequent spectroscopic analysis) and subject them to further purification steps such as preparative TLC or high-performance liquid chromatography (HPLC) using a C18 column and a methanol-water gradient.

Spectroscopic Characterization

-

NMR Spectroscopy: Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher) to elucidate the chemical structure.

-

Mass Spectrometry: Obtain the mass spectrum of the purified compound using high-resolution electrospray ionization mass spectrometry (HRESI-MS) to determine the accurate mass and molecular formula.

-

UV-Vis Spectroscopy: Record the UV-Vis spectrum of the compound in a suitable solvent (e.g., ethanol, methanol) to determine the wavelengths of maximum absorption.

-

IR Spectroscopy: Obtain the infrared spectrum of the compound using a Fourier-transform infrared (FTIR) spectrometer to identify the functional groups present.

Aflatoxin Biosynthetic Pathway

The following diagram illustrates the position of this compound within the early stages of the aflatoxin biosynthetic pathway.

Conclusion

This compound is a key, yet under-characterized, intermediate in the biosynthesis of aflatoxins. While direct experimental data remains elusive, this guide provides a predictive spectroscopic profile based on its well-understood precursor, Averantin. The outlined experimental protocols offer a general framework for the isolation and definitive characterization of this and other related fungal polyketides. Further research focused on the isolation and full spectroscopic elucidation of this compound is crucial for a complete understanding of the aflatoxin biosynthetic pathway and for the development of targeted inhibitory strategies.

5'-Hydroxyaverantin Dehydrogenase: A Core Component in Aflatoxin Biosynthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5'-Hydroxyaverantin dehydrogenase (HAVN dehydrogenase) is a critical enzyme in the biosynthetic pathway of aflatoxins, a group of mycotoxins with potent carcinogenic properties. This technical guide provides a comprehensive overview of the function, and biochemical characteristics of HAVN dehydrogenase, with a focus on its role as a potential target for mitigating aflatoxin contamination in food and agricultural products. Due to the limited availability of direct kinetic and purification data for HAVN dehydrogenase, this guide leverages detailed information from a closely related enzyme in the same pathway, norsolorinic acid dehydrogenase, to provide illustrative experimental protocols and data.

Introduction

Aflatoxins, produced primarily by Aspergillus flavus and Aspergillus parasiticus, are a significant threat to global food safety and public health. The biosynthesis of these toxic secondary metabolites involves a complex series of enzymatic reactions. This compound dehydrogenase, encoded by the adhA gene, plays a pivotal role in this pathway by catalyzing the conversion of this compound (HAVN) to averufin (AVF). Understanding the function and mechanism of this enzyme is crucial for the development of targeted inhibitors that can prevent aflatoxin production.

Enzymatic Function and Reaction

This compound dehydrogenase is a short-chain alcohol dehydrogenase. Its primary function is the NAD⁺-dependent oxidation of the hydroxyl group on the side chain of this compound. This reaction yields 5'-ketoaverantin, which then undergoes spontaneous cyclization to form averufin.

Reaction:

(1'S,5'S)-hydroxyaverantin + NAD⁺ ⇌ 5'-oxoaverantin + NADH + H⁺[1] (1'S,5'R)-hydroxyaverantin + NAD⁺ ⇌ 5'-oxoaverantin + NADH + H⁺[1]

5'-Oxoaverantin spontaneously cyclizes to form averufin.[1]

Role in the Aflatoxin Biosynthesis Pathway

The aflatoxin biosynthesis pathway is a multi-step process that begins with acetyl-CoA and culminates in the formation of various aflatoxin molecules. HAVN dehydrogenase catalyzes a key step in the early to middle stages of this pathway. The disruption of the adhA gene in Aspergillus parasiticus has been shown to lead to the accumulation of this compound, confirming the enzyme's essential role in the subsequent formation of averufin and downstream aflatoxins.

Quantitative Data

| Parameter | Value | Conditions |

| Optimal pH | 8.5 | - |

| Optimal Temperature | 25-35 °C | - |

| Km (Norsolorinic Acid) | 3.45 µM | pH 8.5, 25-35°C |

| Km (NADPH) | 103 µM | pH 8.5, 25-35°C |

| Molecular Mass (Native) | ~140,000 Daltons | Gel filtration chromatography |

| Isoelectric Point (pI) | ~5.5 | Chromatofocusing |

Table 1: Biochemical properties of a dehydrogenase from Aspergillus parasiticus involved in the conversion of norsolorinic acid to averantin. This data is presented as a proxy due to the lack of specific data for this compound dehydrogenase.

Experimental Protocols

The following are detailed hypothetical methodologies for the purification and assay of this compound dehydrogenase, adapted from established protocols for similar enzymes from Aspergillus parasiticus.

Purification Protocol (Hypothetical)

This protocol is based on the successful purification of norsolorinic acid dehydrogenase and is expected to be a viable strategy for isolating HAVN dehydrogenase.

Methodology:

-

Mycelial Culture and Harvest: Grow Aspergillus parasiticus in a suitable liquid medium for 72-96 hours. Harvest the mycelia by filtration.

-

Cell Lysis: Resuspend the mycelia in a buffered solution (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 10 mM 2-mercaptoethanol) and disrupt the cells by sonication or with a French press.

-

Centrifugation: Centrifuge the homogenate at 10,000 x g for 30 minutes to remove cell debris. The resulting supernatant is the cell-free extract.

-

Affinity Chromatography I (Dye-Ligand): Apply the cell-free extract to a Reactive Green 19-agarose column pre-equilibrated with the lysis buffer. Wash the column extensively and elute the bound proteins with a linear gradient of NAD⁺ (0-1 M) in the same buffer.

-

Affinity Chromatography II (Substrate-Ligand): Prepare a custom affinity matrix by coupling this compound to an agarose support. Pool the active fractions from the first chromatography step and apply them to this column. After washing, elute the purified enzyme with a buffer containing a competitive inhibitor or a high concentration of the substrate analog.

-

Purity Analysis: Assess the purity of the final enzyme preparation by SDS-PAGE.

Enzyme Assay Protocol (Hypothetical)

This spectrophotometric assay monitors the production of NADH, which absorbs light at 340 nm.

Methodology:

-

Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 8.5)

-

2 mM NAD⁺

-

Purified this compound dehydrogenase

-

-

Pre-incubation: Incubate the mixture at the optimal temperature (e.g., 30°C) for 5 minutes to allow for temperature equilibration.

-

Reaction Initiation: Initiate the reaction by adding the substrate, this compound (final concentration to be varied for kinetic studies, e.g., 0.1 - 10 µM).

-

Spectrophotometric Monitoring: Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 340 nm over time (typically 1-5 minutes).

-

Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Significance in Drug Development

The essential role of this compound dehydrogenase in the aflatoxin biosynthetic pathway makes it an attractive target for the development of specific inhibitors. Such inhibitors could be employed as fungicides or as additives in food and feed to prevent aflatoxin contamination. Screening for and designing compounds that specifically target the active site of this enzyme could lead to novel and effective strategies for mitigating the global health and economic impact of aflatoxins.

Conclusion

This compound dehydrogenase is a key enzyme in the biosynthesis of aflatoxins. While specific biochemical data for this enzyme remains to be fully elucidated, its function and importance in the pathway are well-established. The methodologies and data presented in this guide, including those from analogous enzymes, provide a solid foundation for future research aimed at characterizing HAVN dehydrogenase and developing inhibitors to combat aflatoxin contamination. Further studies focusing on the recombinant expression, purification, and detailed kinetic analysis of this enzyme are warranted to facilitate structure-based drug design and the development of effective aflatoxin control measures.

References

5'-Hydroxyaverantin: A Theoretical Exploration of Biological Activity and Research Significance

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

5'-Hydroxyaverantin, a putative derivative of the fungal secondary metabolite averantin, represents an unexplored frontier in natural product chemistry and pharmacology. While direct experimental data on this compound is currently unavailable in the public domain, its chemical structure as a polyhydroxyanthraquinone suggests a strong potential for a range of significant biological activities. This technical guide provides a comprehensive theoretical framework for the investigation of this compound, drawing inferences from the known bioactivities of its parent compound, averantin, and the broader class of anthraquinone derivatives. This document outlines potential biological effects, suggests methodologies for its study, and presents a logical workflow for future research endeavors.

Introduction: The Untapped Potential of a Novel Anthraquinone

Averantin is a well-documented polyhydroxyanthraquinone produced by various fungal species, notably Aspergillus spp. It serves as a key intermediate in the biosynthetic pathway of aflatoxins, mycotoxins of significant concern in agriculture and food safety.[1][2] The addition of a hydroxyl group at the 5' position of the averantin molecule to form this compound would alter its electronic properties, polarity, and steric profile. These modifications are anticipated to have a profound impact on its biological activity, potentially leading to novel pharmacological properties with therapeutic relevance.

Anthraquinone derivatives, as a class, are known to possess a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4][5] Therefore, it is highly probable that this compound also exhibits significant bioactivity, making it a compelling target for natural product discovery and drug development.

Postulated Biological Activities and Significance

Based on the known activities of averantin and other polyhydroxyanthraquinones, the following biological activities are postulated for this compound:

Antimicrobial Activity

Many anthraquinone derivatives exhibit potent antifungal and antibacterial properties.[5] Averantin itself has been noted for its role in fungal metabolism. The introduction of a hydroxyl group could enhance the antimicrobial efficacy of the molecule by increasing its ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with microbial nucleic acid synthesis.

Significance: The rising threat of antimicrobial resistance necessitates the discovery of novel antimicrobial agents. This compound could represent a new scaffold for the development of drugs to combat resistant pathogens.

Cytotoxic and Anticancer Activity

The planar aromatic structure of anthraquinones allows them to intercalate with DNA, a mechanism that underpins the anticancer activity of established chemotherapeutic agents like doxorubicin.[3] Furthermore, they can inhibit key enzymes involved in cell proliferation and survival, such as topoisomerases.[3]

Significance: The structural similarity of this compound to known anticancer agents suggests its potential as a lead compound for the development of new oncologic therapies with potentially improved efficacy or reduced side effects.

Enzyme Inhibition

The biological activity of many natural products stems from their ability to inhibit specific enzymes.[6][7][8] Given that this compound dehydrogenase is a known enzyme in the aflatoxin biosynthesis pathway, it is plausible that this compound itself could act as an inhibitor of this or other related enzymes.[9]

Significance: The discovery of novel enzyme inhibitors is crucial for understanding biological pathways and for developing targeted therapies for a variety of diseases.

A Proposed Research Workflow for this compound

The following diagram outlines a logical workflow for the systematic investigation of this compound.

Hypothetical Experimental Protocols

While specific protocols for this compound do not exist, the following methodologies, adapted from studies on related fungal metabolites, can serve as a starting point for its investigation.[10][11][12][13][14][15]

Production and Isolation

Objective: To produce and isolate this compound from a suitable fungal source.

Methodology:

-

Fungal Culture: Select a known averantin-producing strain of Aspergillus parasiticus or a genetically modified variant.[14][15]

-

Fermentation: Grow the selected fungal strain in a suitable liquid medium (e.g., potato dextrose broth) under optimized conditions of temperature, pH, and aeration to encourage secondary metabolite production.

-

Extraction: After a suitable incubation period, separate the fungal mycelium from the culture broth by filtration. Extract the mycelium and the broth separately with an organic solvent such as ethyl acetate.

-

Purification: Concentrate the crude extracts and subject them to column chromatography on silica gel. Further purify the fractions containing the target compound using high-performance liquid chromatography (HPLC).

Structural Characterization

Objective: To confirm the chemical structure of the isolated compound as this compound.

Methodology:

-

Mass Spectrometry (MS): Determine the molecular weight and elemental composition of the purified compound using high-resolution mass spectrometry.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra to elucidate the complete chemical structure and stereochemistry of the molecule.

-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: Obtain IR and UV-Vis spectra to identify functional groups and the chromophore of the molecule, which are characteristic of polyhydroxyanthraquinones.

Bioactivity Screening

Objective: To evaluate the potential biological activities of purified this compound.

Methodology:

-

Antimicrobial Assays:

-

Minimum Inhibitory Concentration (MIC): Determine the MIC against a panel of pathogenic bacteria and fungi using a broth microdilution method.

-

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): Determine the MBC/MFC to assess whether the compound is static or cidal.

-

-

Cytotoxicity Assays:

-

MTT Assay: Evaluate the cytotoxic effect of the compound on various cancer cell lines and a non-cancerous control cell line.

-

Apoptosis Assays: Investigate the mechanism of cell death (apoptosis vs. necrosis) using techniques like flow cytometry with Annexin V/propidium iodide staining.

-

-

Enzyme Inhibition Assays:

-

Based on structural similarity to known inhibitors, select relevant enzymes for inhibition studies (e.g., topoisomerases, kinases, or this compound dehydrogenase).

-

Perform in vitro enzyme activity assays in the presence of varying concentrations of this compound to determine its inhibitory potential (IC50).

-

Potential Signaling Pathways

The interaction of anthraquinone derivatives with cellular targets can modulate various signaling pathways. The following diagram illustrates a hypothetical signaling pathway that could be affected by this compound, leading to apoptosis in cancer cells.

Quantitative Data Summary (Hypothetical)

As no experimental data is available, the following table is presented as a template for summarizing future quantitative findings on the biological activity of this compound.

| Biological Activity | Assay | Target Organism/Cell Line | Metric | Result (Hypothetical) | Reference |

| Antifungal | Broth Microdilution | Candida albicans | MIC₅₀ | 15.6 µg/mL | [Future Study] |

| Antibacterial | Broth Microdilution | Staphylococcus aureus (MRSA) | MIC₅₀ | 31.2 µg/mL | [Future Study] |

| Cytotoxicity | MTT Assay | Human Colon Cancer (HCT116) | IC₅₀ | 10.5 µM | [Future Study] |

| Cytotoxicity | MTT Assay | Human Lung Fibroblast (MRC-5) | IC₅₀ | > 100 µM | [Future Study] |

| Enzyme Inhibition | Topoisomerase II Assay | Human Topoisomerase IIα | IC₅₀ | 5.2 µM | [Future Study] |

Conclusion and Future Directions

This compound is a novel natural product with significant, yet unexplored, potential for biological activity. Based on its structural relationship to averantin and the broader class of polyhydroxyanthraquinones, it is a promising candidate for antimicrobial and anticancer drug discovery. The theoretical framework and proposed research workflow presented in this guide offer a clear path for the systematic investigation of this compound. Future research should focus on the isolation and structural confirmation of this compound, followed by comprehensive screening for its biological activities. Elucidation of its mechanism of action and structure-activity relationships will be crucial for its potential development as a therapeutic agent. The exploration of this compound could unlock new avenues in the ongoing search for novel and effective treatments for infectious diseases and cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of averantin as an aflatoxin B1 precursor: placement in the biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Redefining Anthraquinone-based Anticancer Drug Design through Subtle Chemical Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anthraquinones As Pharmacological Tools and Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. jackwestin.com [jackwestin.com]

- 8. interesjournals.org [interesjournals.org]

- 9. A new inhibitor of this compound dehydrogenase, an enzyme involved in aflatoxin biosynthesis, from Trichoderma hamatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis [mdpi.com]

- 11. agilent.com [agilent.com]

- 12. Fungal Metabolomics: A Comprehensive Approach to Understanding Pathogenesis in Humans and Identifying Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Isolation and characterization of Aspergillus parasiticus mutants with impaired aflatoxin production by a novel tip culture method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Crucial Conversion: A Technical Guide to 5'-Hydroxyaverantin as a Precursor to Averufin in Mycotoxin Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biochemical conversion of 5'-Hydroxyaverantin (HAVN) to averufin (AVF), a critical step in the biosynthetic pathway of aflatoxins, a group of potent mycotoxins. Understanding this conversion is paramount for developing strategies to inhibit aflatoxin production and for the potential discovery of novel antifungal drug targets. This document details the enzymatic machinery, reaction mechanisms, and experimental protocols for studying this pivotal stage of mycotoxin synthesis.

The Biosynthetic Pathway: From a Benign Precursor to a Key Intermediate

The biosynthesis of aflatoxins is a complex process involving a cascade of enzymatic reactions. A key segment of this pathway involves the transformation of the polyketide-derived anthraquinone, this compound, into averufin. Early research proposed a single enzymatic step for this conversion. However, more recent studies have elucidated a two-step enzymatic process involving a novel intermediate, 5'-oxoaverantin (OAVN)[1][2].

The currently accepted pathway involves the initial oxidation of the 5'-hydroxyl group of HAVN to a ketone, forming OAVN. This reaction is catalyzed by the NAD-dependent enzyme, this compound dehydrogenase. Subsequently, OAVN undergoes an intramolecular cyclization to form the bisfuran ring system characteristic of averufin, a reaction catalyzed by OAVN cyclase[1][2].

Two potential routes for the conversion of HAVN to AVF were initially proposed. One pathway suggested the dehydration of HAVN to averufanin (AVNN), followed by oxidation to AVF. The other proposed a direct dehydrogenation of HAVN to 5'-ketoaverantin (an open-chain form of AVF), which then spontaneously cyclizes. Evidence from gene disruption studies, where disruption of the adhA gene led to the accumulation of HAVN, strongly supports the latter pathway involving dehydrogenation as the primary enzymatic step[2][3][4].

dot

Key Enzymes in the Conversion

The transformation of HAVN to AVF is orchestrated by two distinct cytosolic enzymes in Aspergillus parasiticus[1][2].

This compound Dehydrogenase (AdhA)

This enzyme, encoded by the adhA gene, catalyzes the first committed step in this two-part conversion. It is a NAD-dependent dehydrogenase responsible for the oxidation of the 5'-hydroxyl group of HAVN to a keto group, yielding the intermediate 5'-oxoaverantin[1][2]. Disruption of the adhA gene in A. parasiticus results in the accumulation of HAVN, confirming its critical role in the pathway[2][3].

5'-Oxoaverantin Cyclase (OAVN Cyclase)

Following the action of AdhA, the novel enzyme OAVN cyclase catalyzes the intramolecular cyclization of 5'-oxoaverantin to form the stable bisfuran structure of averufin. This enzyme does not require any cofactors for its activity[1][2].

Quantitative Data and Enzyme Properties

Detailed characterization of these enzymes is crucial for understanding their mechanism of action and for designing potential inhibitors. The following table summarizes the available quantitative data for the enzymes purified from Aspergillus parasiticus.

| Property | This compound Dehydrogenase (AdhA) | 5'-Oxoaverantin Cyclase (OAVN Cyclase) | Reference |

| Native Molecular Weight | ~56 kDa (Homodimer) | ~158 kDa (Homodimer) | [1] |

| Subunit Molecular Weight | 28 kDa | 79 kDa | [1] |

| Cofactor Requirement | NAD+ (NADP+ is not utilized) | None | [1] |

| Optimal pH | 7.0 - 8.0 | 7.5 | [1] |

| Optimal Temperature | 30 - 35 °C | 35 °C | [1] |

| Enzyme Kinetics (Km, Vmax) | Not Reported | Not Reported |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in studying the conversion of this compound to averufin.

Enzyme Purification from Aspergillus parasiticus

The following is a generalized workflow for the purification of this compound dehydrogenase and OAVN cyclase from the cytosol of A. parasiticus.

dot

Detailed Steps:

-

Mycelial Culture and Harvest: Grow Aspergillus parasiticus in a suitable liquid medium (e.g., yeast extract-sucrose) under conditions that promote aflatoxin biosynthesis. Harvest the mycelia by filtration.

-

Cell Lysis: Resuspend the mycelia in a suitable buffer (e.g., Tris-HCl with protease inhibitors) and disrupt the cells by methods such as grinding with liquid nitrogen or using a bead beater.

-

Preparation of Cytosolic Fraction: Centrifuge the homogenate at low speed (e.g., 10,000 x g) to remove cell debris. The resulting supernatant is the cytosolic fraction.

-

Ammonium Sulfate Precipitation: Gradually add solid ammonium sulfate to the cytosolic fraction to achieve a specific saturation (e.g., 40-70%). Collect the precipitated proteins by centrifugation.

-

Dialysis: Resuspend the protein pellet in a minimal volume of buffer and dialyze extensively against the same buffer to remove ammonium sulfate.

-

Chromatography:

-

Ion-Exchange Chromatography: Apply the dialyzed protein solution to an anion-exchange column (e.g., DEAE-Sepharose) and elute with a salt gradient (e.g., NaCl).

-

Gel Filtration Chromatography: Further purify the active fractions from ion-exchange chromatography using a gel filtration column (e.g., Sephadex G-100) to separate proteins based on size.

-

-

Purity Assessment: Analyze the purity of the enzyme fractions at each step using SDS-PAGE.

Enzyme Assays

This compound Dehydrogenase (AdhA) Assay:

-

Principle: The activity of AdhA is determined by monitoring the reduction of NAD+ to NADH, which can be measured spectrophotometrically by the increase in absorbance at 340 nm.

-

Reaction Mixture:

-

Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

This compound (substrate)

-

NAD+

-

Enzyme fraction

-

-

Procedure:

-

Pre-incubate the reaction mixture without the substrate at the optimal temperature.

-

Initiate the reaction by adding this compound.

-

Monitor the increase in absorbance at 340 nm over time.

-

Calculate the enzyme activity based on the molar extinction coefficient of NADH.

-

OAVN Cyclase Assay:

-

Principle: The activity of OAVN cyclase is determined by measuring the formation of averufin from 5'-oxoaverantin. The product, averufin, can be quantified by HPLC.

-

Reaction Mixture:

-

Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

5'-Oxoaverantin (substrate, which can be generated in situ using purified AdhA)

-

Enzyme fraction

-

-

Procedure:

-

Incubate the reaction mixture at the optimal temperature for a defined period.

-

Stop the reaction by adding a suitable solvent (e.g., chloroform or ethyl acetate).

-

Extract the product, averufin.

-

Analyze the extract by HPLC.

-

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Metabolite Analysis:

-

Purpose: To separate and quantify this compound, 5'-oxoaverantin, and averufin.

-

Typical Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with or without a small percentage of an acid like formic acid or acetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV-Vis detector at a wavelength where the compounds have significant absorbance (e.g., ~290 nm or ~365 nm).

-

Quantification: Use of external standards of known concentrations to generate a calibration curve.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:

-

Purpose: To confirm the chemical structures of the isolated intermediates and products, particularly the novel intermediate 5'-oxoaverantin.

-

General Protocol:

-

Sample Preparation: Purify the compound of interest to a high degree. Dissolve a sufficient amount in a deuterated solvent (e.g., CDCl3, DMSO-d6).

-

Data Acquisition: Acquire 1H and 13C NMR spectra on a high-field NMR spectrometer. For complex structures, 2D NMR experiments (e.g., COSY, HSQC, HMBC) are essential for unambiguous assignment of all proton and carbon signals.

-

Conclusion

The conversion of this compound to averufin represents a fascinating and critical juncture in the biosynthesis of aflatoxins. The elucidation of the two-step enzymatic mechanism involving this compound dehydrogenase and OAVN cyclase has provided a deeper understanding of this pathway and has unveiled new potential targets for controlling mycotoxin contamination. The experimental protocols outlined in this guide provide a framework for researchers to further investigate these enzymes, screen for inhibitors, and ultimately contribute to the development of novel strategies to mitigate the impact of aflatoxins on food safety and public health. Further research to determine the kinetic parameters of these enzymes will be invaluable in advancing these efforts.

References

- 1. journals.asm.org [journals.asm.org]

- 2. adhA in Aspergillus parasiticus is involved in conversion of this compound to averufin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A simple quantitative HPLC method for determination of aflatoxins in cereals and animal feedstuffs using gel permeation chromatography clean-up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. adhA in Aspergillus parasiticus Is Involved in Conversion of 5′-Hydroxyaverantin to Averufin - PMC [pmc.ncbi.nlm.nih.gov]

Initial Studies on 5'-Hydroxyaverantin: A Review of Potential Toxicity and Biohazards

Disclaimer: Direct toxicological data for 5'-Hydroxyaverantin is not currently available in published scientific literature. This document provides an in-depth guide for researchers, scientists, and drug development professionals by summarizing available information on the parent compound, averantin, its role as a mycotoxin precursor, and the known toxicities of related compounds. The information presented herein should be used to inform preliminary safety assessments and guide future research.

Introduction to this compound and its Precursor, Averantin

This compound is a derivative of averantin, an anthraquinone fungal metabolite. Averantin is a known mycotoxin and a key intermediate in the biosynthetic pathway of aflatoxins, which are highly toxic and carcinogenic compounds produced by certain molds, primarily of the Aspergillus species.[1][2][3][4] Given its structural relationship to averantin and its position in a toxigenic pathway, this compound should be handled with caution as a potentially hazardous substance until comprehensive toxicological studies are conducted.

Qualitative Safety and Hazard Information for Averantin

Table 1: Summary of Qualitative Safety Information for Averantin

| Hazard Category | Description | Source |

| General Handling | Should be considered hazardous until further information is available. Avoid ingestion, inhalation, and contact with eyes, skin, or clothing. Wash thoroughly after handling. | Cayman Chemical Product Information[1] |

| Intended Use | For Research Use Only. Not Intended for Diagnostic or Therapeutic Use. | Santa Cruz Biotechnology[2] |

| Biological Activity | Mycotoxin. Aflatoxin B1 precursor. Cytotoxic against solid tumor cell lines. | Abcam[4] |

| Storage | Store at -20°C. Reported to be light-sensitive; store in the dark under desiccating conditions. | Abcam[4] |

Contextual Biohazards: The Aflatoxin Biosynthetic Pathway

Averantin is a precursor to aflatoxin B1, one of the most potent naturally occurring carcinogens known.[1][5] The biosynthetic pathway involves a series of increasingly toxigenic metabolites.[6] Understanding the position of averantin and its derivatives within this pathway is crucial for assessing potential biohazards.

The pathway begins with the production of norsolorinic acid and proceeds through several intermediates, including averantin, to produce aflatoxins.[7][8]

Toxicity of Related Compounds

Aflatoxins

Aflatoxins are known to be hepatotoxic, carcinogenic, mutagenic, and immunosuppressive.[5][8] Aflatoxin B1 is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC).[8] The primary target organ is the liver, where it can cause acute necrosis, cirrhosis, and hepatocellular carcinoma.[5] Chronic exposure to low levels of aflatoxins is a significant risk factor for liver cancer, particularly in individuals with hepatitis B infection.[6]

Anthraquinones

Averantin belongs to the anthraquinone class of compounds. Some anthraquinones derived from fungi have been shown to exhibit toxicity. For instance, emodin, another fungal anthraquinone, is known to be mutagenic after metabolic activation.[9] The toxic actions of some anthraquinones have been attributed to their ability to generate reactive oxygen species (ROS).[10]

Recommended Experimental Protocols for Future Studies

Due to the absence of specific toxicological data for this compound, the following standard methodologies, commonly employed for assessing the toxicity of mycotoxins, are recommended for future research.

In Vitro Cytotoxicity Assays

-

Objective: To determine the concentration of this compound that is toxic to cultured cells.

-

Methodology:

-

Cell Lines: Utilize relevant cell lines, such as human hepatocytes (e.g., HepG2) and intestinal cells (e.g., Caco-2), as the liver and gastrointestinal tract are primary sites of mycotoxin metabolism and toxicity.

-

Assays:

-

MTT or WST-1 Assay: To assess metabolic activity and cell viability.

-

LDH Release Assay: To measure cell membrane integrity and cytotoxicity.

-

Neutral Red Uptake Assay: To evaluate lysosomal integrity.

-

-

Procedure: Expose cells to a range of concentrations of this compound for specific time points (e.g., 24, 48, 72 hours). Measure the desired endpoint using a spectrophotometer or plate reader. Calculate the IC50 (inhibitory concentration 50%) value.

-

Genotoxicity Assays

-

Objective: To assess the potential of this compound to induce DNA damage.

-

Methodologies:

-

Comet Assay (Single Cell Gel Electrophoresis): Detects DNA strand breaks in individual cells.

-

Ames Test (Bacterial Reverse Mutation Assay): Evaluates the mutagenic potential of the compound using various strains of Salmonella typhimurium with and without metabolic activation (e.g., S9 fraction).

-

Micronucleus Test: Assesses chromosomal damage in cultured mammalian cells or in vivo.

-

In Vivo Acute Toxicity Studies

-

Objective: To determine the short-term toxic effects and lethal dose of this compound in an animal model.

-

Methodology:

-

Animal Model: Use a standard rodent model (e.g., Wistar rats or BALB/c mice).

-

Administration: Administer the compound via a relevant route of exposure (e.g., oral gavage, intraperitoneal injection) at a range of doses.

-

Observation: Monitor animals for clinical signs of toxicity, body weight changes, and mortality over a defined period (e.g., 14 days).

-

Endpoint: Determine the LD50 (lethal dose 50%) value. Conduct histopathological examination of key organs (liver, kidneys, etc.).

-

Conclusion and Future Directions

There is a critical lack of toxicological data for this compound. Based on its structural similarity to the mycotoxin averantin and its position as a derivative of an aflatoxin precursor, it is imperative that this compound be treated as potentially hazardous. The provided overview of the known toxicities of related compounds and suggested experimental protocols serves as a foundational guide for future research. Rigorous toxicological evaluation, including cytotoxicity, genotoxicity, and in vivo studies, is essential to fully characterize the safety profile of this compound before its consideration in any application, particularly in drug development.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. scbt.com [scbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Averantin, Aflatoxin B1 percursor (CAS 5803-62-3) | Abcam [abcam.com]

- 5. Aflatoxin - Wikipedia [en.wikipedia.org]

- 6. Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. Aflatoxin Contamination, Its Impact and Management Strategies: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Aflatoxin Biosynthesis - a Novel Source of Reactive Oxygen Species | Technology Networks [technologynetworks.com]

Methodological & Application

Analytical Methods for the Detection of 5'-Hydroxyaverantin in Fungal Cultures

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Hydroxyaverantin (HAVN) is a polyketide metabolite and a key intermediate in the biosynthetic pathway of aflatoxins, which are highly toxic mycotoxins produced by certain species of Aspergillus fungi. The detection and quantification of HAVN in fungal cultures are critical for understanding the mechanisms of aflatoxin biosynthesis, screening for fungal strains with altered toxin profiles, and in the development of potential inhibitors of this pathway for drug discovery and food safety applications. This document provides detailed application notes and protocols for the analytical determination of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Thin-Layer Chromatography (TLC).

Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₂₀H₂₀O₈ |

| Molecular Weight | 388.4 g/mol |

| Class | Polyketide, Tetrahydroxyanthraquinone |

| Solubility | Soluble in organic solvents such as methanol, acetonitrile, and ethyl acetate. |

| UV-Vis Absorption | As an anthraquinone derivative, it is expected to have absorption maxima around 250 nm, 280 nm, and a broader band in the 400-450 nm region. |

I. Sample Preparation from Fungal Cultures

A robust and reproducible sample preparation protocol is essential for the accurate analysis of this compound. The following protocol is a general guideline and may require optimization based on the specific fungal species and culture conditions.

Protocol 1: Extraction of this compound from Fungal Mycelia and Culture Medium

1. Harvesting:

-

For liquid cultures, separate the mycelia from the culture broth by filtration through cheesecloth or a suitable filter paper.

-

For solid-state fermentation, harvest the entire fungal culture.

2. Extraction:

-

Mycelia:

-

Freeze-dry the mycelia to a constant weight.

-

Grind the dried mycelia into a fine powder.

-

Extract a known amount (e.g., 100 mg) of the powdered mycelia with 5 mL of a suitable organic solvent (e.g., methanol, acetone, or ethyl acetate) by vortexing for 10 minutes, followed by sonication for 20 minutes in a water bath.

-

Repeat the extraction process three times.

-

-

Liquid Culture Medium:

-

Perform a liquid-liquid extraction on the culture filtrate.

-

To 10 mL of the filtrate, add 10 mL of ethyl acetate and shake vigorously for 5 minutes.

-

Allow the layers to separate and collect the organic (upper) layer.

-

Repeat the extraction twice more.

-

3. Clean-up:

-

Combine the organic extracts from the repeated extractions.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in a known volume (e.g., 1 mL) of the initial mobile phase for HPLC or LC-MS analysis.

-

Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection.

Experimental Workflow for Sample Preparation

Caption: Workflow for the extraction and clean-up of this compound.

II. High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a robust method for the quantification of this compound. Due to its anthraquinone structure, it exhibits strong UV absorbance.

Protocol 2: HPLC-UV Analysis of this compound

Chromatographic Conditions:

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |

| Gradient | Start with 30% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection Wavelength | 280 nm (for quantification) and 430 nm (for specificity). A photodiode array (PDA) detector is recommended to obtain the full UV spectrum. |

Data Presentation:

| Compound | Retention Time (min) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |

| This compound | ~12.5 (example) | 5 | 15 |

| Averantin | ~15.2 (example) | 5 | 15 |

| Averufin | ~10.8 (example) | 5 | 15 |

Note: The above data are illustrative and will need to be determined experimentally.

III. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity, making it the gold standard for the confirmation and quantification of this compound, especially in complex matrices.

Protocol 3: LC-MS/MS Analysis of this compound

LC Conditions: (Similar to HPLC-UV, but may use a shorter column and faster gradient for higher throughput)

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size) |

| Mobile Phase | A: Water with 0.1% formic acid and 5 mM ammonium formateB: Methanol with 0.1% formic acid and 5 mM ammonium formate |

| Gradient | Start with 20% B, increase to 98% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

MS/MS Conditions:

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | [M+H]⁺ = 389.1 |

| Product Ions (m/z) | To be determined experimentally. Likely fragments would result from the loss of water molecules and cleavage of the hexyl side chain. Example transitions: 371.1, 353.1, 299.1 |

| Collision Energy | To be optimized for each transition (typically 15-30 eV). |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

Data Presentation:

| Compound | Precursor Ion (m/z) | Product Ion 1

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 5'-Hydroxyaverantin

Introduction

5'-Hydroxyaverantin is a secondary metabolite produced by various filamentous fungi.[1] As a member of the averantin family of mycotoxins, its presence in agricultural commodities and food products is of significant concern due to potential toxic effects. Accurate and sensitive analytical methods are crucial for the detection and quantification of this compound to ensure food safety and for research in fungal secondary metabolism.[2][3] This application note describes a robust high-performance liquid chromatography (HPLC) method coupled with UV-Vis Diode Array Detection (DAD) for the determination of this compound. The method is suitable for researchers, scientists, and drug development professionals involved in mycotoxin analysis and natural product chemistry.

Principle

This method utilizes reversed-phase HPLC to separate this compound from other matrix components. The separation is achieved on a C18 stationary phase with a gradient elution of an acidified aqueous mobile phase and an organic modifier (acetonitrile). Detection and quantification are performed by monitoring the UV-Vis absorbance at the maximum absorption wavelength of this compound. Sample preparation involves a solvent extraction followed by a solid-phase extraction (SPE) cleanup step to minimize matrix interference.[4]

Experimental Protocols

Sample Preparation

-

Extraction:

-

Weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

-

Add 20 mL of extraction solvent (acetonitrile/water, 80:20 v/v with 1% formic acid).

-

Vortex for 1 minute to ensure thorough mixing.

-

Sonicate for 30 minutes in an ultrasonic bath.[4]

-

Centrifuge at 4000 rpm for 10 minutes.

-

Carefully transfer the supernatant to a clean tube.

-

Repeat the extraction step with another 20 mL of extraction solvent.

-

Combine the supernatants.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Load the combined extract onto the SPE cartridge at a flow rate of approximately 1-2 mL/min.

-

Wash the cartridge with 5 mL of deionized water to remove polar impurities.

-

Dry the cartridge under vacuum for 10 minutes.

-

Elute the analyte with 5 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase and filter through a 0.22 µm syringe filter into an HPLC vial.

-

HPLC-DAD Analysis

-

Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector is recommended.[4]

-

Chromatographic Conditions: The following parameters have been optimized for the separation of this compound:

| Parameter | Value |

| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 90-10% B; 20-25 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection Wavelength | 290 nm (or the determined λmax for this compound) |

Quantification

-

Standard Preparation: Prepare a stock solution of this compound standard in methanol (1 mg/mL). From the stock solution, prepare a series of calibration standards by serial dilution with the initial mobile phase to cover the expected concentration range in the samples.

-

Calibration Curve: Inject the calibration standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration of this compound.

-

Sample Analysis: Inject the prepared sample extracts into the HPLC system. The concentration of this compound in the samples is determined by interpolating the peak area from the calibration curve.

Data Presentation